molecular formula C6H14N2O2 B2652811 3-amino-N-(2-methoxyethyl)propanamide CAS No. 938339-11-8

3-amino-N-(2-methoxyethyl)propanamide

Cat. No. B2652811
M. Wt: 146.19
InChI Key: YGAGDVBSBLXYNT-UHFFFAOYSA-N
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Description

“3-amino-N-(2-methoxyethyl)propanamide” is a chemical compound with the molecular formula C6H14N2O2 . It has a molecular weight of 146.19 .


Molecular Structure Analysis

The InChI code for “3-amino-N-(2-methoxyethyl)propanamide” is 1S/C6H14N2O2/c1-10-5-4-8-6(9)2-3-7/h2-5,7H2,1H3,(H,8,9) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 307.5±22.0 °C at 760 mmHg . The compound has a molar refractivity of 43.4±0.3 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Antioxidant and Anticancer Activity

3-Amino-N-(2-Methoxyethyl)Propanamide derivatives have shown potential in the field of medicine, particularly in cancer research. For instance, some derivatives demonstrated significant antioxidant activity, exceeding even well-known antioxidants like ascorbic acid. Furthermore, their effectiveness against cancer cell lines like human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 has been noted, indicating their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).

Application in Nylon Analogs

3-Amino-N-(2-Methoxyethyl)Propanamide derivatives have been utilized in the synthesis of chiral nylon analogs. These materials have diverse applications, possibly extending to areas like materials science and engineering (García-Martín et al., 2001).

Spectroscopic and Theoretical Characterization

The compound has been subject to extensive spectroscopic and theoretical studies. For example, its structural and spectroscopic characterization through ab initio calculations and IR-LD spectroscopy has contributed to a better understanding of its properties (Zareva, 2006).

Antibacterial and Antifungal Properties

Some derivatives of 3-Amino-N-(2-Methoxyethyl)Propanamide have shown promising antibacterial and antifungal properties. Their efficiency in inhibiting bacterial and fungal growth highlights their potential in the development of new antimicrobial agents (Helal et al., 2013).

Use in Muscle Relaxants

Derivatives of this compound have been explored for their muscle relaxant and anticonvulsant activities. This suggests possible applications in the pharmaceutical industry, especially in developing treatments for conditions requiring muscle relaxation (Tatee et al., 1986).

Chymotrypsin Inhibitory Activity

Specific derivatives have been identified with chymotrypsin inhibitory activity, indicating potential applications in the study and manipulation of enzymatic activities (Atta-ur-rahman et al., 1997).

Anticonvulsant Studies

The compound has been studied for its anticonvulsant effects, showing promising results in treating epilepsy and related disorders. Such studies contribute significantly to neurological research and the development of new neurological therapeutics (Idris et al., 2011).

Potential in Pain Management

Research into its derivatives has also shown potential in managing neuropathic pain, indicating possible applications in pain management and neurology (Anuradha et al., 2020).

properties

IUPAC Name

3-amino-N-(2-methoxyethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-10-5-4-8-6(9)2-3-7/h2-5,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAGDVBSBLXYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2-methoxyethyl)propanamide

Citations

For This Compound
1
Citations
JJ Jackson, GM Shibuya, B Ravishankar… - Journal of Medicinal …, 2022 - ACS Publications
General control nonderepressible 2 (GCN2) protein kinase is a cellular stress sensor within the tumor microenvironment (TME), whose signaling cascade has been proposed to …
Number of citations: 2 pubs.acs.org

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